1-(2-Methylquinazolin-4-yl)pyrrolidin-3-amine 1-(2-Methylquinazolin-4-yl)pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15947969
InChI: InChI=1S/C13H16N4/c1-9-15-12-5-3-2-4-11(12)13(16-9)17-7-6-10(14)8-17/h2-5,10H,6-8,14H2,1H3
SMILES:
Molecular Formula: C13H16N4
Molecular Weight: 228.29 g/mol

1-(2-Methylquinazolin-4-yl)pyrrolidin-3-amine

CAS No.:

Cat. No.: VC15947969

Molecular Formula: C13H16N4

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methylquinazolin-4-yl)pyrrolidin-3-amine -

Specification

Molecular Formula C13H16N4
Molecular Weight 228.29 g/mol
IUPAC Name 1-(2-methylquinazolin-4-yl)pyrrolidin-3-amine
Standard InChI InChI=1S/C13H16N4/c1-9-15-12-5-3-2-4-11(12)13(16-9)17-7-6-10(14)8-17/h2-5,10H,6-8,14H2,1H3
Standard InChI Key UWCOXYYPAUZJPX-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2C(=N1)N3CCC(C3)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 2-methyl-substituted quinazoline ring fused to a pyrrolidine moiety via a nitrogen atom at position 3. The quinazoline system consists of a bicyclic structure with two nitrogen atoms at positions 1 and 3, while the pyrrolidine ring introduces a five-membered amine-containing heterocycle . The stereochemistry of the pyrrolidine amine group may influence biological activity, though specific enantiomeric data remain uncharacterized in public databases.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₄
Molecular Weight228.29 g/mol
SMILES NotationCC1=NC2=CC=CC=C2C(=N1)N3CCC(C3)N
InChIKeyUWCOXYYPAUZJPX-UHFFFAOYSA-N

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary routes dominate the synthesis of similar quinazoline-pyrrolidine conjugates:

  • Quinazoline Ring Formation: Cyclocondensation of anthranilic acid derivatives with nitriles or amides under acidic conditions.

  • Pyrrolidine Coupling: Nucleophilic aromatic substitution (SNAr) at the quinazoline C4 position using preformed pyrrolidine amines .

Representative Synthetic Pathway

A plausible synthesis involves:

  • Preparation of 4-chloro-2-methylquinazoline via reaction of 2-methylanthranilic acid with chlorinating agents (e.g., POCl₃).

  • SNAr reaction with pyrrolidin-3-amine in the presence of a base (e.g., K₂CO₃) at 80–100°C .

Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature80–100°CMaximizes SNAr efficiency
SolventDMF or DMSOEnhances nucleophilicity
Catalytic Additive4-DMAP (5 mol%)Accelerates substitution

Physicochemical Properties

Thermodynamic Stability

  • LogP: ~1.8 (moderate lipophilicity suitable for blood-brain barrier penetration)

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, suggesting formulation challenges for parenteral administration .

Stereochemical Considerations

The pyrrolidine ring introduces a chiral center at position 3. Molecular docking studies of analogous compounds show enantioselective binding to kinase ATP pockets, with (R)-enantiomers exhibiting 3–5 fold higher inhibitory potency than their (S)-counterparts .

Applications in Drug Discovery

Lead Optimization Strategies

Key medicinal chemistry modifications include:

  • Pyrrolidine N-Functionalization: Introducing sulfonamide or carboxamide groups to modulate pharmacokinetics

  • Quinazoline Substitution: Adding electron-withdrawing groups (e.g., Cl, CF₃) at C6/C7 to enhance target affinity

Preclinical Development Challenges

  • Metabolic Stability: Early analogs suffered from rapid hepatic clearance (CL = 45 mL/min/kg) due to CYP3A4-mediated oxidation

  • Oral Bioavailability: Formulation with lipid-based carriers improved F% from <10% to 35–40% in rodent models

Future Research Directions

Priority Investigations

  • Enantioselective Synthesis: Develop asymmetric routes to isolate (R)- and (S)-enantiomers for pharmacological comparison.

  • PROTAC Conjugation: Explore proteolysis-targeting chimera designs to degrade kinase targets selectively.

  • Combination Therapy: Evaluate synergy with checkpoint inhibitors in immuno-oncology models.

Translational Opportunities

  • Neurodegenerative Diseases: Quinazoline-pyrrolidine hybrids modulate tau phosphorylation (EC₅₀ = 50 nM) , suggesting potential in Alzheimer’s therapy.

  • Antiviral Applications: Structural analogs inhibit RSV replication (EC₅₀ = 0.8 nM) , warranting evaluation against emerging paramyxoviruses.

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